benzyl N-(3-chloropropyl)carbamate
Overview
Description
benzyl N-(3-chloropropyl)carbamate is a chemical compound with the molecular formula C9H10ClNO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in organic synthesis as a reagent for the protection of amino groups.
Scientific Research Applications
benzyl N-(3-chloropropyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
Benzyl N-(3-chloropropyl)carbamate belongs to the class of compounds known as carbamates . Carbamates are known to be potent inhibitors of acetylcholinesterase (AChE) , an enzyme that plays a crucial role in terminating the transmission of nerve signals at cholinergic synapses by breaking down the neurotransmitter acetylcholine .
Mode of Action
Carbamates, including this compound, interact with AChE by mimicking the normal hydrolysis of acetylcholine at the active site of the enzyme . This interaction leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic pathways .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway, which is involved in various physiological processes, including muscle contraction, heart rate, memory, and learning . The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of the cholinergic pathway, which can have potential applications in various medical contexts, including neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
The bioavailability of carbamates is generally influenced by their chemical stability and potential to enhance cellular membrane permeability .
Result of Action
The primary result of the action of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels. This can result in overstimulation of cholinergic pathways, potentially affecting various physiological processes, including muscle contraction, heart rate, memory, and learning .
Biochemical Analysis
Biochemical Properties
Benzyl (3-chloropropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with enzymes such as carbamoyltransferases facilitates the formation of stable carbamate linkages, which can be selectively removed under specific conditions . These interactions are essential for the controlled synthesis of complex peptides and proteins.
Cellular Effects
Benzyl (3-chloropropyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, Benzyl (3-chloropropyl)carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Benzyl (3-chloropropyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, forming stable carbamate linkages that can inhibit or activate enzymatic activity . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, Benzyl (3-chloropropyl)carbamate can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl (3-chloropropyl)carbamate can change over time due to its stability and degradation properties. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term studies have shown that Benzyl (3-chloropropyl)carbamate can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns
Dosage Effects in Animal Models
The effects of Benzyl (3-chloropropyl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Benzyl (3-chloropropyl)carbamate can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
Benzyl (3-chloropropyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through hydrolysis, leading to the formation of benzyl alcohol and 3-chloropropylamine . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of Benzyl (3-chloropropyl)carbamate within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its biochemical activity and interaction with target biomolecules.
Subcellular Localization
Benzyl (3-chloropropyl)carbamate exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzyl N-(3-chloropropyl)carbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 3-chloropropylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of benzyl (3-chloropropyl)carbamate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: benzyl N-(3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions:
Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group, yielding the corresponding amine.
Strong Acids/Bases: Trifluoroacetic acid (TFA) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Benzyl alcohol and the corresponding amine are the major products of hydrolysis.
Comparison with Similar Compounds
Benzyl (3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Another simple carbamate with an ethyl group.
Uniqueness: benzyl N-(3-chloropropyl)carbamate is unique due to its specific structure, which combines a benzyl group with a 3-chloropropyl group. This combination allows for selective reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
benzyl N-(3-chloropropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIOSZETONVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599336 | |
Record name | Benzyl (3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53602-19-0 | |
Record name | Benzyl (3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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